1-Benzyl-4-(trifluoromethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-Benzyl-4-(trifluoromethyl)benzene” has been reported in the literature . For instance, (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Also, three derivatives of phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donors and 1,4-bis(trifluoromethyl)benzene as an acceptor were synthesized .
Scientific Research Applications
Organic Synthesis Intermediates
“1-Benzyl-4-(trifluoromethyl)benzene” serves as a valuable intermediate in organic synthesis. Its unique structure allows for the introduction of the trifluoromethyl group into various organic compounds, which can significantly alter the chemical and physical properties of these molecules. This compound is particularly useful in the synthesis of more complex fluorinated molecules that are prevalent in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, “1-Benzyl-4-(trifluoromethyl)benzene” is employed as a precursor in the development of new drugs. The trifluoromethyl group is a common moiety in medicinal chemistry due to its lipophilicity and ability to improve metabolic stability. Researchers utilize this compound to synthesize new molecules with potential therapeutic effects .
Material Science
This compound finds applications in material science, particularly in the development of new materials with specific optical or electronic properties. Its incorporation into polymers or small molecules can lead to materials that exhibit unique behaviors, such as enhanced thermal stability or specific fluorescence characteristics .
Catalysis
“1-Benzyl-4-(trifluoromethyl)benzene” can act as a ligand in catalysis, influencing the activity and selectivity of metal catalysts. The presence of the trifluoromethyl group can modulate the electronic properties of the catalyst, leading to improved performance in various chemical reactions .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material in spectroscopic analysis, such as NMR. It helps in the calibration of instruments and provides a benchmark for the identification of unknown substances .
Environmental Chemistry
The study of “1-Benzyl-4-(trifluoromethyl)benzene” also extends to environmental chemistry, where it is used to understand the behavior of fluorinated compounds in the environment. Its stability and persistence can be studied to assess the impact of similar compounds on ecosystems and to develop methods for their detection and remediation .
Future Directions
Research on similar compounds suggests potential future directions. For instance, “1,4-Bis(trifluoromethyl)benzene” has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence . This suggests that “1-Benzyl-4-(trifluoromethyl)benzene” and similar compounds could have potential applications in the field of materials science and optoelectronics .
properties
IUPAC Name |
1-benzyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3/c15-14(16,17)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGATXAZTATZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344533 | |
Record name | 1-Benzyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(trifluoromethyl)benzene | |
CAS RN |
34239-04-8 | |
Record name | 1-Benzyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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